molecular formula C6H7N3O B1627570 4,6-Diaminonicotinaldehyde CAS No. 179343-43-2

4,6-Diaminonicotinaldehyde

Cat. No. B1627570
CAS RN: 179343-43-2
M. Wt: 137.14 g/mol
InChI Key: ZMHKFNOWZCVHGQ-UHFFFAOYSA-N
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Description

4,6-Diaminonicotinaldehyde (DANA) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DANA is a yellow crystalline solid that is soluble in water and exhibits strong fluorescence properties.

Scientific Research Applications

1. Inhibitors of Protein Tyrosine Kinases

4,6-Diaminonicotinaldehyde has been utilized in the synthesis of potent inhibitors of protein tyrosine kinases, showing selectivity for c-Src. These compounds are synthesized by condensing 4,6-diaminonicotinaldehyde with various chemicals and evaluated for their ability to prevent phosphorylation in c-Src, FGF-1 receptor, and PDGF-β receptor enzymes (Thompson et al., 2000).

2. Flame Retardants in Epoxy Resins

Research has shown that 4,6-Diaminonicotinaldehyde can be used in the synthesis of novel phosphorus-containing flame retardants. These compounds serve as co-curing agents for epoxy resins, enhancing flame retardancy and exhibiting a nitrogen-phosphorus synergistic effect (Sun & Yao, 2011).

3. Corrosion Inhibition

4,6-Diaminonicotinaldehyde derivatives have been evaluated for their effectiveness as corrosion inhibitors. The inhibitory effect on mild steel corrosion in acidic solutions has been studied using various electrochemical techniques, demonstrating significant corrosion protection (Yıldız, 2015).

4. Synthesis of High-Performance Polymers

Amino aryl aldehyde compounds like 4,6-diaminobenzene-1,3-dicarbaldehyde, closely related to 4,6-diaminonicotinaldehyde, are used as monomers for high-performance polymers. Their self-polymerization capabilities make them suitable for challenging synthetic processes (Prinsloo, 2015).

5. Analytical Methods in Food Quality Control

4,6-Diaminonicotinaldehyde derivatives have been utilized in analytical methods for determining specific compounds in food products. For example, its use in solid-phase extraction and liquid chromatography-tandem mass spectrometry for evaluating aldehydes in pork products (Zanardi et al., 2002).

properties

IUPAC Name

4,6-diaminopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-5-1-6(8)9-2-4(5)3-10/h1-3H,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHKFNOWZCVHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573581
Record name 4,6-Diaminopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179343-43-2
Record name 4,6-Diaminopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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